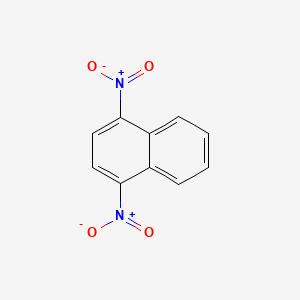

1,4-Dinitronaphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-dinitronaphthalene is a dinitronaphthalene.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate for Organic Compounds

1,4-Dinitronaphthalene serves as a crucial intermediate in the production of nitrogen-containing aromatic compounds. Its derivatives are synthesized through nitration processes that yield valuable products for pharmaceuticals and agrochemicals. For instance, the selective preparation of 1,4-DNN from 1-nitronaphthalene using nitrogen dioxide as a nitrating agent has been demonstrated to achieve high selectivity (up to 87.6%) using eco-friendly catalysts like HY zeolite . This method not only enhances yield but also minimizes environmental impact.

Synthesis of Tetramines

Research indicates that 1,4-DNN can be utilized to synthesize various tetramines through regioselective nitration. These tetramines are valuable precursors for synthesizing nitrogen-containing arenes and other targets of interest . The regioselectivity observed in these reactions provides insights into the mechanisms of nitration and expands the utility of 1,4-DNN in synthetic pathways.

Dye Production

Dyes Derived from this compound

1,4-DNN is involved in the synthesis of dyes, particularly those derived from naphthoquinone. Studies have shown that dinitronaphthalene derivatives can be transformed into various colored compounds through chemical reactions involving reduction and coupling processes . The ability to produce vibrant dyes makes 1,4-DNN an important compound in the textile and printing industries.

Explosive Applications

Explosive Properties

The compound has also been studied for its explosive properties. As part of the nitroaromatic family, 1,4-DNN exhibits characteristics that can be harnessed in explosive formulations. Its stability and energy content make it a candidate for further research into safer handling and potential applications in military or industrial explosives .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for nitrogen-containing organic compounds | High selectivity achieved using eco-friendly catalysts |

| Dye Production | Synthesis of dyes from dinitronaphthalene derivatives | Valuable for textile and printing industries |

| Explosive Applications | Potential use in explosive formulations | Exhibits explosive characteristics; requires further study |

Case Studies

- Selective Nitration Process : A study demonstrated a highly selective method for producing 1,4-DNN from 1-nitronaphthalene using nitrogen dioxide over HY zeolite. The process was characterized by several analytical techniques confirming its efficiency and eco-friendliness .

- Tetramine Synthesis : Research on synthesizing salts of tetramines from dinitronaphthalene highlights the compound's versatility in creating complex organic structures while clarifying previous controversies regarding regioselectivity during nitration reactions .

Analyse Chemischer Reaktionen

Key Reaction Parameters:

| Parameter | Value/Detail |

|---|---|

| Catalyst | HY zeolite |

| Nitrating Agent | NO₂ |

| Temperature | 25–60°C |

| Selectivity (1,4-DNN) | ~25–30% of total dinitronaphthalenes |

Competing isomers (1,5- and 1,8-Dinitronaphthalene) form due to steric and electronic factors in the naphthalene ring .

Reaction with Amines

1,4-Dinitronaphthalene undergoes nucleophilic substitution with secondary amines (e.g., piperidine) in dimethyl sulfoxide (DMSO). The reaction follows a third-order kinetic pathway , with two piperidine molecules acting as catalysts :

Rate=k[1 4 DNN][Piperidine]2

Experimental Observations:

-

Regioselectivity : Piperidine substitutes at the ipso carbon (C1) of the naphthalene ring .

-

Electron-Withdrawing Effects : Nitro groups at C1 and C4 activate the ring for substitution but reduce reactivity compared to 2,4-Dinitronaphthalene derivatives .

σ-Complex Formation

Reactions with amines proceed via zwitterionic σ-adduct intermediates, as confirmed by NMR and computational studies :

-

Stage I : Rapid formation of a σ-adduct.

-

Stage II : Slow expulsion of the leaving group (e.g., aryloxy) via a transition state stabilized by piperidine .

Base-Catalyzed Pathways

The substitution mechanism involves specific base–general acid (SB-GA) catalysis , where:

-

The first piperidine deprotonates the σ-adduct.

Activation Parameters (Piperidine System) :

| Parameter | Value |

|---|---|

| ΔH‡ (Stage II) | 45.2 kJ/mol |

| ΔS‡ (Stage II) | -120 J/(mol·K) |

Decomposition and Reactivity Hazards

This compound exhibits thermal instability and incompatibility with strong oxidizers:

Comparative Reactivity of Dinitronaphthalene Isomers

| Property | 1,4-DNN | 1,5-DNN | 1,8-DNN |

|---|---|---|---|

| Melting Point (°C) | - | 214 | - |

| Nitration Selectivity | 25–30% | 40–45% | <10% |

| Substitution Reactivity | Moderate | Low | Low |

Computational Insights

Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) reveal:

Eigenschaften

CAS-Nummer |

6921-26-2 |

|---|---|

Molekularformel |

C10H6N2O4 |

Molekulargewicht |

218.17 g/mol |

IUPAC-Name |

1,4-dinitronaphthalene |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H |

InChI-Schlüssel |

GQBQDMFMXMUHAA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

6921-26-2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.